7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
“7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzodioxole group, a methoxyphenyl group, and a thiazolopyridinone core, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with a thiazolopyridinone precursor. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the thiazolopyridinone core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzodioxole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole groups.
Methoxyphenyl Derivatives: Compounds featuring methoxyphenyl groups.
Thiazolopyridinone Derivatives: Compounds with thiazolopyridinone cores.
Uniqueness
What sets this compound apart is the combination of these three distinct structural features. This unique combination may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C20H16N2O4S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H16N2O4S/c1-24-13-5-2-11(3-6-13)18-19-20(27-22-18)14(9-17(23)21-19)12-4-7-15-16(8-12)26-10-25-15/h2-8,14H,9-10H2,1H3,(H,21,23) |
InChI Key |
NFKDIDCABMBNIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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